7-Bromo-2,4,6-trichloroquinoline
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Overview
Description
7-Bromo-2,4,6-trichloroquinoline, also known as BTQ, is a chemical compound that has been extensively studied for its various properties . It has a molecular formula of C9H3BrCl3N .
Molecular Structure Analysis
The molecular structure of 7-Bromo-2,4,6-trichloroquinoline consists of 9 Carbon atoms, 3 Hydrogen atoms, 1 Nitrogen atom, 3 Chlorine atoms, and 1 Bromine atom . The exact mass is 308.851440 .Physical And Chemical Properties Analysis
7-Bromo-2,4,6-trichloroquinoline has a molecular weight of 311.38 . It has a density of 1.8±0.1 g/cm3 . The boiling point is 358.3±37.0 °C at 760 mmHg . The flash point is 170.5±26.5 °C .Scientific Research Applications
Anticancer Activity
7-Bromo-2,4,6-trichloroquinoline: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including HeLa, MCF-7, A549, and PC3. Preliminary studies indicate that some derivatives of this compound exhibit remarkable anticancer activity, surpassing the standard drug etoposide .
Material Science and Organic Electronics
Quinoline-based compounds have found applications in material science and organic electronics. Their ability to act as electron donors or acceptors makes them valuable components in organic semiconductors, light-emitting diodes (OLEDs), and solar cells. 7-Bromo-2,4,6-trichloroquinoline may contribute to these fields due to its unique halogen-substituted structure.
Safety and Hazards
The safety data sheet for 7-Bromo-2,4,6-trichloroquinoline indicates that it is classified as a warning under the GHS classification . It has hazard statements of H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
7-bromo-2,4,6-trichloroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl3N/c10-5-2-8-4(1-7(5)12)6(11)3-9(13)14-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPHHSFKEDTUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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